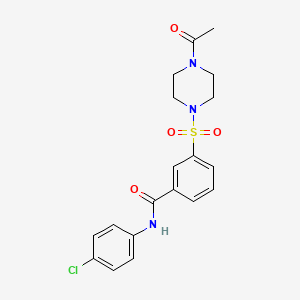![molecular formula C18H18N2O4S B2996599 3-(((6-Methylbenzo[d]thiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione CAS No. 1105216-28-1](/img/structure/B2996599.png)
3-(((6-Methylbenzo[d]thiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains a benzothiazole moiety, which is a heterocyclic compound that is prevalent in many bioactive compounds . It also contains a dioxaspiro ring, which is a type of spiro compound where two of the rings contain oxygen atoms.
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, benzothiazole derivatives are generally synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques such as 1H-NMR, 13C-NMR, and IR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the functional groups present and the reaction conditions. Benzothiazole derivatives have been found to exhibit anti-tubercular activity .Physical And Chemical Properties Analysis
The physical and chemical properties such as melting point, yield, and spectroscopic data can be determined using various analytical techniques .Wissenschaftliche Forschungsanwendungen
Crystal Structures and Hydrogen Bonding
Research has explored the crystal structures and hydrogen bonding in similar compounds. For example, Todorov et al. (2009) examined the crystal structures of amino-cycloalkanespiro-5-hydantoins, revealing interactions like N-H...O and N-H...N that form layered structures (Todorov, Petrova, Naydenova, & Shivachev, 2009).
Synthesis and Reactions
Al-Sheikh et al. (2009) studied the synthesis and reactions of similar dioxane derivatives, contributing to the understanding of chemical properties and potential applications in material science or pharmaceuticals (Al-Sheikh, Sweidan, Maichle‐Mössmer, Steimann, & Kuhn, 2009).
Syntheses and Crystal Structures of Derivatives
Zeng, Li, and Guo (2013) focused on synthesizing and characterizing 1,5-dioxaspiro[5.5]undecane-2,4-dione derivatives. Their work provides insights into molecular interactions and potential applications in chemical synthesis and drug design (Zeng, Li, & Guo, 2013).
Electrochemistry in Non-Aqueous Media
Abou-Elenien et al. (1991) investigated the redox behavior of diazaspiro[5.5]undecane-diones in non-aqueous media. This research is significant for understanding the electrochemical properties of spiro compounds, which can have implications in battery technology and electrochemical sensors (Abou-Elenien, Aboutabl, Sherin, & Fahmy, 1991).
Thermodynamic Properties and DFT Studies
Zeng, Wang, and Zhang (2021) conducted thermodynamic and Density Functional Theory (DFT) studies on 1,5-dioxaspiro[5.5] derivatives. This research is crucial for understanding the stability and reactivity of these compounds, which can be applied in computational chemistry and drug design (Zeng, Wang, & Zhang, 2021).
Biological Activities
Mohanty et al. (2015) synthesized a series of thiazolidine-2,4-dione derivatives, exploring their antibacterial and antifungal activities. This research highlights the potential of similar spiro compounds in developing new antimicrobial agents (Mohanty, Reddy, Ramadevi, & Karmakar, 2015).
Wirkmechanismus
Target of Action
The primary targets of this compound are likely related to the thiazole ring structure present in the molecule . Thiazole derivatives have been found to interact with a variety of biological targets, acting as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, some thiazole derivatives have been found to inhibit cyclooxygenase (COX) enzymes , which are involved in the production of prostaglandins . This inhibition can lead to anti-inflammatory effects .
Biochemical Pathways
For instance, some thiazole derivatives have been found to inhibit the biosynthesis of prostaglandins , which are derived from arachidonic acid . This inhibition can lead to anti-inflammatory effects .
Pharmacokinetics
The thiazole ring is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially affect the compound’s bioavailability.
Result of Action
Thiazole derivatives have been found to have a variety of effects, such asanti-inflammatory effects and antitumor or cytotoxic effects .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[[(6-methyl-1,3-benzothiazol-2-yl)amino]methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c1-11-5-6-13-14(9-11)25-17(20-13)19-10-12-15(21)23-18(24-16(12)22)7-3-2-4-8-18/h5-6,9-10H,2-4,7-8H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACBONUSKPKGPOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC=C3C(=O)OC4(CCCCC4)OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(((6-Methylbenzo[d]thiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Z)-2-(4-chlorophenoxy)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2996518.png)
![1,1-Dioxo-[1,2]thiazolo[4,5-b]pyridin-3-one](/img/structure/B2996519.png)
![3,5-dichloro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2996521.png)
![5-Chloro-N-[(4-thiophen-3-yloxan-4-yl)methyl]pyrimidin-2-amine](/img/structure/B2996523.png)
![3-(3-chlorophenyl)-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![Ethyl 2-[(4-hydroxybenzoyl)amino]-5-methyl-4-phenylthiophene-3-carboxylate](/img/structure/B2996526.png)
![5-[3-(2-Hydroxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid](/img/structure/B2996527.png)

![2-oxo-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzo[d]oxazole-6-carboxamide](/img/structure/B2996529.png)

